7-Iodobenzo[d]isothiazole
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Overview
Description
7-Iodobenzo[d]isothiazole is a heterocyclic compound that features an isothiazole ring fused with a benzene ring and an iodine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]isothiazole typically involves the iodination of benzo[d]isothiazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the benzo[d]isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Iodobenzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
- Substituted benzo[d]isothiazoles with various functional groups.
- Oxidized or reduced derivatives of the isothiazole ring.
- Complex molecules formed through coupling reactions .
Scientific Research Applications
7-Iodobenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isothiazole ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the iodine atom but shares the core structure.
Thiazole and Isothiazole Derivatives: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring.
Uniqueness: 7-Iodobenzo[d]isothiazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
139036-99-0 |
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Molecular Formula |
C7H4INS |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
7-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
InChI Key |
IZKNDXNNYCZGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SN=C2 |
Origin of Product |
United States |
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